Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate
Description
Structural and Electronic Characteristics of Thiadiazole Heterocycles
The 1,2,3-thiadiazole ring system exhibits distinct electronic features arising from the juxtaposition of sulfur and nitrogen atoms. The sulfur atom contributes a lone pair of electrons to the aromatic π-system, while the adjacent nitrogen atoms introduce electron-withdrawing effects. This configuration results in a polarized electronic structure, with calculated dipole moments ranging from 2.5–3.0 Debye for substituted derivatives. X-ray crystallographic studies of related compounds reveal planar geometries, with bond lengths consistent with delocalized π-electron density across the ring.
The introduction of substituents, such as the ethyl ester group at position 4 and the methyl group at position 5 in ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate, further influences reactivity. The ester moiety enhances solubility in polar solvents, while the methyl group sterically shields the adjacent nitrogen atom, as evidenced by $$^{1}\text{H}$$-NMR chemical shifts near δ 2.92 ppm for the methyl protons. Computational analyses using density functional theory (DFT) indicate that the electron-withdrawing carboxylate group reduces electron density at the sulfur atom, making the compound susceptible to nucleophilic attack at this position.
Table 1: Key Spectroscopic Data for this compound
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C$$6$$H$$8$$N$$2$$O$$2$$S | |
| $$^{1}\text{H}$$-NMR (δ) | 1.45 ppm (t, 3H, CH$$3$$), 2.92 ppm (s, 3H, CH$$3$$) | |
| IR (C=O stretch) | 1715–1730 cm$$^{-1}$$ |
Historical Context and Discovery of 1,2,3-Thiadiazole Systems
The synthesis of 1,2,3-thiadiazoles dates to the late 19th century, with early reports focusing on their thermal decomposition products. A pivotal advancement came in 1955 with the development of the Hurd-Mori reaction, which remains a cornerstone for synthesizing these heterocycles. This method involves the cyclization of α,β-unsaturated hydrazones using thionyl chloride, as illustrated below for the synthesis of this compound:
$$
\text{RC(=O)CH}2\text{N}H\text{NHR}' + \text{SOCl}2 \rightarrow \text{1,2,3-Thiadiazole} + \text{byproducts} \quad
$$
In the 21st century, modifications to this protocol have enabled the incorporation of diverse substituents. For example, the use of Lawesson’s reagent in toluene at 100°C facilitates the cyclization of ethyl diazoacetoacetate, yielding the target compound in 84% efficiency. These synthetic breakthroughs have expanded the utility of 1,2,3-thiadiazoles in drug discovery, particularly as bioisosteres for pyrimidines and other nitrogen-containing heterocycles.
Positional Isomerism in Thiadiazole Systems
Thiadiazoles exist in four regioisomeric forms, distinguished by the relative positions of sulfur and nitrogen atoms: 1,2,3-, 1,2,4-, 1,3,4-, and 1,2,5-thiadiazoles. Among these, the 1,2,3-isomer exhibits unique reactivity due to its propensity for nitrogen extrusion under thermal or photolytic conditions. This property distinguishes it from the more thermally stable 1,3,4-thiadiazoles commonly found in pharmaceuticals like acetazolamide.
Table 2: Comparative Properties of Thiadiazole Isomers
| Isomer | Aromaticity | Thermal Stability | Common Applications |
|---|---|---|---|
| 1,2,3-Thiadiazole | Moderate | Low | Agrochemistry, Photolysis Studies |
| 1,3,4-Thiadiazole | High | High | Pharmaceuticals, Corrosion Inhibitors |
The electronic effects of substituents further modulate isomer stability. In this compound, the electron-withdrawing ester group at position 4 stabilizes the ring against ring-opening reactions, while the methyl group at position 5 hinders steric interactions during nucleophilic substitution. This interplay between electronic and steric factors underscores the compound’s utility in synthetic transformations, such as cross-coupling reactions and cycloadditions.
Properties
IUPAC Name |
ethyl 5-methylthiadiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-3-10-6(9)5-4(2)11-8-7-5/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUEYHEWXYWCDHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SN=N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70325979 | |
| Record name | Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70325979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29682-53-9 | |
| Record name | 29682-53-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522441 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70325979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Methyl-[1,2,3]thiadiazole-4-carboxylic acid ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Method 1: Using Ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate
- Starting Material : Ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate
- Reagent : Lawesson's reagent
- Solvent : Tetrahydrofuran (THF)
- Temperature : 75°C
- Reaction Time : 3 hours
- Yield : 28%
- Dissolve ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate (3 g, 17 mmol) in THF (100 mL).
- Add Lawesson's reagent (7.66 g, 19 mmol) to the solution.
- Stir at 75°C for three hours.
- Dilute the mixture with ethyl acetate (500 mL) and add decolorizing charcoal (40 g).
- Stir at room temperature for 16 hours.
- Filter the mixture and concentrate under vacuum.
- Purify the residue using column chromatography with a solvent system of petroleum ether and ethyl acetate (3:7) to obtain ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate.
Method 2: Using Ethyl Diazoacetoacetate
- Starting Material : Ethyl diazoacetoacetate
- Reagent : Lawesson's reagent
- Solvent : Toluene
- Temperature : 100°C
- Reaction Time : 8 hours
- Yield : 84%
- Combine ethyl diazoacetoacetate (41 g, 262.59 mmol) in toluene (600 mL).
- Add Lawesson’s reagent (127.45 g, approximately 315 mmol) to the solution.
- Stir under nitrogen atmosphere at 100°C for eight hours.
- Pour into water (1 L) and extract with ethyl acetate (two times with 2 L).
- Wash the combined organic layers with water (1 L), dry over sodium sulfate, and filter.
- Concentrate the filtrate and purify by column chromatography using a gradient of petroleum ether to ethyl acetate (100:0 to 80:20) to yield this compound (40 g, approximately 220.7 mmol).
Comparative Summary of Preparation Methods
| Method | Starting Material | Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|---|
| Method 1 | Ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate | Lawesson's reagent | THF | 75°C | 28 |
| Method 2 | Ethyl diazoacetoacetate | Lawesson's reagent | Toluene | 100°C | 84 |
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thiadiazole derivatives, while substitution reactions can produce various substituted thiadiazole compounds .
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Properties:
Research indicates that ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate exhibits significant antimicrobial and antifungal activities. Preliminary studies suggest that it may interact with biological targets, although the specific mechanisms of action require further investigation. The compound's thiadiazole ring structure is believed to contribute to its biological activity, making it a candidate for the development of new antimicrobial agents.
Anticancer Activity:
Thiadiazole derivatives have been studied for their anticancer potential. A series of compounds derived from thiadiazoles have shown promising results in inhibiting cancer cell proliferation in vitro . this compound may be explored further for its potential to be developed into anticancer therapeutics.
Agricultural Applications
Pesticidal Activity:
this compound has been identified as a promising candidate for use as a pesticide. Its derivatives have demonstrated effectiveness against various plant pathogens and pests. For instance, studies show that thiadiazole-based compounds can act as fungicides and insecticides . The incorporation of this compound into agricultural practices could enhance crop protection strategies.
Plant Growth Regulation:
The compound may also serve as a plant growth regulator. Research has indicated that certain thiadiazole derivatives can induce resistance in plants against viral infections and improve overall plant health . This application could be particularly beneficial in sustainable agriculture practices.
Synthesis and Chemical Transformations
Synthetic Methods:
Various synthetic routes have been developed to produce this compound. These methods often involve the reaction of thiadiazole derivatives with carboxylic acids or their derivatives under specific conditions to yield the desired product . Understanding these synthetic pathways is crucial for scaling up production for commercial applications.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Thiadiazole Derivatives
Physicochemical Properties
- Solubility and Polarity: Sulfonyl and phenoxycarbonylamino substituents enhance polarity, improving solubility in polar solvents compared to the methyl-substituted parent compound .
- Thermal Stability : The electron-withdrawing sulfonyl group may increase thermal stability, a critical factor in pharmaceutical formulation .
Biological Activity
Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in pharmaceuticals and agriculture.
Overview
This compound (CAS No. 29682-53-9) is characterized by a thiadiazole ring structure with a carboxylate functional group. Its molecular formula is and it has a molecular weight of approximately 172.2 g/mol.
Target of Action
The compound interacts with various enzymes, particularly hydrolases and oxidoreductases, influencing their activity through binding at active sites. This interaction can lead to either inhibition or activation of enzymatic functions.
Biochemical Pathways
this compound is involved in several metabolic pathways. It interacts with cytochrome P450 oxidases and glutathione S-transferases, enhancing the detoxification processes within cells.
Antimicrobial and Antifungal Properties
Research indicates that this compound exhibits significant antimicrobial and antifungal activities. In vitro studies have shown its effectiveness against various pathogens, including fungi that pose risks to human health, such as those causing COVID-19-associated pulmonary aspergillosis .
Table 1: Antifungal Activity Against Various Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Aspergillus spp. | 32 µg/mL | Antifungal |
| Candida albicans | 16 µg/mL | Antifungal |
| Fusarium spp. | 64 µg/mL | Antifungal |
Cytotoxicity and Anticancer Activity
This compound has also been evaluated for its anticancer properties. Studies have demonstrated moderate to good activity against various cancer cell lines such as HCT-116 (human colon carcinoma) and HepG2 (hepatocellular carcinoma). The compound's IC50 values indicate its potential as an anticancer agent .
Table 2: Cytotoxicity Results Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference Drug (Harmine) IC50 (µM) |
|---|---|---|
| HCT-116 | 2.40 ± 0.12 | 2.40 |
| HepG2 | 0.72 | 0.72 |
Dosage Effects in Animal Models
The biological effects of this compound vary significantly with dosage in animal models. Lower doses enhance antioxidant defenses and reduce oxidative stress, while higher doses can result in hepatotoxicity and nephrotoxicity.
Safety and Toxicology
Toxicological assessments suggest that while the compound exhibits beneficial biological activities, it may pose risks if ingested or inhaled. Careful handling is recommended due to potential adverse effects at elevated concentrations .
Q & A
Q. What are the established synthetic routes for Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate, and how do reaction conditions influence yield?
The compound is typically synthesized via cyclocondensation reactions. A common method involves reacting thiosemicarbazides with β-keto esters under acidic conditions. For example, ethyl acetoacetate can react with thiosemicarbazide in the presence of HCl to form the thiadiazole ring. Optimization of solvent (e.g., ethanol or acetic acid), temperature (80–100°C), and stoichiometry is critical for yields >70%. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .
Q. What analytical techniques are most effective for structural characterization of this compound?
- NMR spectroscopy : H and C NMR confirm substituent positions and ester functionality. The methyl group at position 5 appears as a singlet (~δ 2.5 ppm), while the ethyl ester resonates as a quartet (δ 1.3–1.4 ppm) and triplet (δ 4.3–4.4 ppm) .
- Mass spectrometry : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H] at m/z 174.22) and fragmentation patterns to validate the thiadiazole core .
- X-ray crystallography : Single-crystal XRD with SHELXL refinement resolves bond lengths (e.g., S–N bonds ~1.65 Å) and dihedral angles, confirming planarity of the heterocyclic ring .
Advanced Research Questions
Q. How can reactivity discrepancies in the thiadiazole ring be systematically investigated for derivative synthesis?
The 1,2,3-thiadiazole ring exhibits electrophilic substitution at position 4 and nucleophilic reactivity at sulfur. Contradictions in reactivity (e.g., unexpected regioselectivity) can be analyzed via:
- DFT calculations : Modeling frontier molecular orbitals (HOMO/LUMO) predicts sites for electrophilic attack.
- Competitive reaction experiments : Comparing halogenation (NBS vs. Br) or alkylation (MeI vs. EtI) under controlled conditions identifies dominant pathways .
- Kinetic studies : Monitoring reaction progress via HPLC or F NMR (if fluorinated reagents are used) quantifies intermediate stability .
Q. What strategies resolve crystallographic data contradictions during refinement?
Discrepancies in thermal parameters or occupancy factors often arise from disorder or twinning. Solutions include:
- SHELXL constraints : Using "ISOR" or "DELU" commands to restrict anisotropic displacement parameters for disordered atoms .
- WinGX validation tools : Analyzing R and CC to assess data quality. For twinned crystals, applying a twin law (e.g., BASF parameter) improves refinement convergence .
- Hirshfeld surface analysis : Visualizing intermolecular interactions (e.g., C–H···S contacts) clarifies packing anomalies .
Q. How can computational modeling predict biological activity of thiadiazole derivatives?
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., kinase enzymes). The ester group’s orientation and methyl substitution influence binding affinity .
- ADMET prediction : SwissADME evaluates bioavailability (LogP ~2.1) and metabolic stability. Substituents like nitro or amino groups may enhance cytotoxicity but reduce solubility .
- QSAR studies : Correlating Hammett σ values of substituents with IC data identifies pharmacophore requirements .
Methodological Notes
- Synthetic Optimization : Include control experiments with deuterated solvents (e.g., DMSO-d) to track proton exchange in NMR .
- Crystallography Workflow : Use OLEX2 for integration of diffraction data and Mercury for visualization of hydrogen-bonding networks .
- Data Reproducibility : Archive raw spectral and crystallographic data in repositories like CCDC or PubChem for cross-validation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
